Butaprost (free acid form) Butaprost (free acid form) Butaprost is an EP2 selective agonist which has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative. Consistent with this trend, butaprost binds to membranes from EP2 receptor-transfected CHO cells with a Ki value of 2,400 nM, whereas butaprost (free acid) and CAY10399 (the 2-series congener of butaprost free acid) exhibit significantly lower Ki values of 73 and 92 nM, respectively. Butaprost (free acid) is therefore another useful tool for characterizing EP receptor-mediated signalling events.
Brand Name: Vulcanchem
CAS No.: 433219-55-7
VCID: VC0157858
InChI: InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1
SMILES: CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Molecular Formula: C23H38O5
Molecular Weight: 394.5 g/mol

Butaprost (free acid form)

CAS No.: 433219-55-7

Reference Standards

VCID: VC0157858

Molecular Formula: C23H38O5

Molecular Weight: 394.5 g/mol

Butaprost (free acid form) - 433219-55-7

CAS No. 433219-55-7
Product Name Butaprost (free acid form)
Molecular Formula C23H38O5
Molecular Weight 394.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1
Standard InChIKey PAYNQYXOKJDXAV-ZHIWTBQHSA-N
Isomeric SMILES CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O
SMILES CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Canonical SMILES CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Description Butaprost is an EP2 selective agonist which has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative. Consistent with this trend, butaprost binds to membranes from EP2 receptor-transfected CHO cells with a Ki value of 2,400 nM, whereas butaprost (free acid) and CAY10399 (the 2-series congener of butaprost free acid) exhibit significantly lower Ki values of 73 and 92 nM, respectively. Butaprost (free acid) is therefore another useful tool for characterizing EP receptor-mediated signalling events.
Synonyms (±)-15-deoxy-16S-hydroxy-17-cyclobutyl PGE1;15-deoxy-16S-hydroxy-17-cyclobutyl PGE1
Reference 1.Kiriyama, M.,Ushikubi, F.,Kobayashi, T., et al. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology 122, 217-224 (1997).
PubChem Compound 25886893
Last Modified Nov 11 2021
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